N'-[1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide
Description
N'-[1-(4-Aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide is a Schiff base derivative characterized by an acetohydrazide backbone substituted with a 4-methoxyphenyl group and a 4-aminophenyl ethylidene moiety. Its structure enables diverse biological interactions, particularly antimicrobial activity. Studies highlight its potency against Candida albicans (MIC = 4 µg/mL) and Aspergillus flavus (inhibition zone: 18–22 mm), attributed to the para-substituted aromatic rings enhancing electron density and hydrogen-bonding capabilities . The compound’s trans configuration at the C=N bond and intermolecular N–H⋯O hydrogen bonding further stabilize its crystal structure, as observed in related analogs .
Properties
IUPAC Name |
N-[(Z)-1-(4-aminophenyl)ethylideneamino]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12(14-5-7-15(18)8-6-14)19-20-17(21)11-13-3-9-16(22-2)10-4-13/h3-10H,11,18H2,1-2H3,(H,20,21)/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUIEIDTWJMGIB-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=C(C=C1)OC)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)CC1=CC=C(C=C1)OC)/C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting with the appropriate precursors. One common method involves the reaction of 4-aminophenyl hydrazine with 2-(4-methoxyphenyl)acetic acid under specific conditions, such as heating in the presence of a dehydrating agent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at different positions on the phenyl rings, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation: Quinones, nitro compounds, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced forms.
Substitution: Halogenated compounds, alkylated derivatives, and other substituted products.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules. Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical processes. Medicine: Industry: Use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism would depend on the context in which the compound is used, such as in a biological assay or industrial process.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- 4-Aminophenyl vs. 4-Hydroxyphenyl: The amino group enhances antifungal activity compared to hydroxyl, likely due to improved hydrogen bonding with microbial targets .
- Halogen Substituents : Chloro/bromo analogs exhibit antiviral activity, suggesting electronic effects (e.g., increased lipophilicity) shift therapeutic targets .
- Benzothiazole Hybrids : Replacement of aromatic rings with heterocycles redirects activity to anticancer pathways, emphasizing scaffold flexibility .
Structural and Crystallographic Insights
Table 2: Structural Comparisons
Key Findings :
Pharmacological Diversity
- Antimicrobial vs. Antiviral : While the target compound and its hydroxy/dihydroxy analogs target fungi/bacteria, chloro/bromo derivatives inhibit hepatitis A virus adsorption/replication, demonstrating substituent-driven therapeutic divergence .
- Cancer vs. Microbial Targets : Benzothiazole-acetohydrazides inhibit glioma cells (IC50 ~20 µM) via DNA synthesis disruption, a mechanism distinct from the target’s microbial membrane interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
